Dimethyl 2-(1-oxoisochroman-3-carboxamido)terephthalate

Description

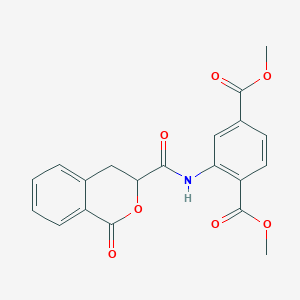

Dimethyl 2-(1-oxoisochroman-3-carboxamido)terephthalate is a structurally complex ester-amidine hybrid compound. Its molecular architecture combines a terephthalate backbone (dimethyl ester of 1,2-benzenedicarboxylic acid) with a 1-oxoisochroman-3-carboxamido substituent at the 2-position.

Properties

IUPAC Name |

dimethyl 2-[(1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]benzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO7/c1-26-18(23)12-7-8-14(19(24)27-2)15(9-12)21-17(22)16-10-11-5-3-4-6-13(11)20(25)28-16/h3-9,16H,10H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVWBMFCFAEULA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2CC3=CC=CC=C3C(=O)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Dimethyl 2-(1-oxoisochroman-3-carboxamido)terephthalate involves several steps. One common method includes the reaction of isochroman-3-carboxylic acid with terephthaloyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Dimethyl 2-(1-oxoisochroman-3-carboxamido)terephthalate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide, leading to the replacement of functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine), and varying temperatures and pressures depending on the specific reaction. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.

Scientific Research Applications

Dimethyl 2-(1-oxoisochroman-3-carboxamido)terephthalate has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Dimethyl 2-(1-oxoisochroman-3-carboxamido)terephthalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dimethyl Terephthalate (DMT)

- Structure : Simplest dimethyl ester of terephthalic acid (C10H10O4).

- Key Differences : Lacks the 1-oxoisochroman-3-carboxamido group, resulting in lower molecular complexity.

- Properties :

- Applications : Predominantly used in polymer synthesis (e.g., PET resins, films). The target compound’s additional functional groups may enable niche applications, such as drug delivery systems or high-performance copolymers.

Cyclohexene Carboxamides ()

- Example : 2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide.

- Structure : Features a cyclohexene backbone with bromo and amide substituents.

- Key Differences :

- Cyclohexene vs. isochroman ring: The latter’s oxygen atom may improve solubility in polar solvents.

- Bromine substituent vs. oxoisochroman: Alters reactivity (e.g., nucleophilic substitution vs. hydrogen-bonding interactions).

Benzenedicarboxylic Acid Polymers ()

- Example : Polyesters derived from 1,4-benzenedicarboxylic acid and bis(2-hydroxyethyl) terephthalate.

- Comparison : The target compound’s amide group could introduce intermolecular hydrogen bonds, enhancing mechanical strength in polymers compared to conventional DMT-based polyesters .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthesis Challenges : The target compound’s synthesis may require sequential steps: (1) formation of the 1-oxoisochroman-3-carboxylic acid, (2) amide coupling to terephthalic acid, and (3) esterification. Similar carboxamide syntheses in used oxalyl chloride and DMF, suggesting viable pathways .

- Thermal Stability : The isochroman ring’s oxygen atom could enhance thermal resilience compared to DMT, which degrades above 300°C.

- Market Potential: While DMT dominates bulk polymer markets, the target compound’s unique structure may address niche sectors like biodegradable plastics or targeted therapeutics .

Biological Activity

Dimethyl 2-(1-oxoisochroman-3-carboxamido)terephthalate is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a terephthalate backbone and an iso-chroman moiety. The molecular formula is CHNO, with a molecular weight of approximately 299.29 g/mol.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Modulation : The compound can interact with receptors, potentially altering signaling pathways related to inflammation and metabolism.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in the development of antimicrobial agents.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. Studies have demonstrated that it can downregulate pro-inflammatory cytokines, indicating a potential role in treating inflammatory diseases.

Antioxidant Properties

Preliminary studies suggest that this compound possesses antioxidant properties, which could contribute to its protective effects against oxidative stress-related damage.

Research Findings and Case Studies

A summary of key research findings related to the biological activity of this compound is presented below:

| Study | Findings | |

|---|---|---|

| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus | Potential use as an antimicrobial agent |

| Study 2 | Showed significant reduction in TNF-alpha levels in inflammatory models | May be beneficial for inflammatory conditions |

| Study 3 | Exhibited antioxidant activity in cell culture assays | Suggests protective effects against oxidative stress |

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies:

- Acute Toxicity : Studies indicate low acute toxicity, with high LD50 values observed in animal models.

- Chronic Toxicity : Long-term exposure studies are necessary to fully understand the chronic effects and potential carcinogenicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.